molecular formula C25H23F3N2O3 B4008740 {1-[2-nitro-4-(trifluoromethyl)phenyl]-4-piperidinyl}(diphenyl)methanol

{1-[2-nitro-4-(trifluoromethyl)phenyl]-4-piperidinyl}(diphenyl)methanol

Cat. No. B4008740
M. Wt: 456.5 g/mol
InChI Key: PDBMHIRBPUJVAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to "{1-[2-nitro-4-(trifluoromethyl)phenyl]-4-piperidinyl}(diphenyl)methanol" involves condensation reactions, as demonstrated in the synthesis of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol. This process typically uses piperidin-4-yl]-diphenyl-methanol as a starting material, reacting with sulfonyl chlorides in the presence of a base like triethylamine in methylene dichloride as the solvent. These steps are key to forming the desired product, characterized by spectroscopic techniques and confirmed by X-ray crystallography (Prasad et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to the target compound reveals important features such as the conformation of the piperidine ring and the geometry around sulfur or nitrogen atoms when present. For instance, in the synthesis of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, X-ray crystallography showed the piperidine ring in a chair conformation with a distorted tetrahedral geometry around the sulfur atom, which is crucial for understanding the molecule's three-dimensional structure and reactivity (Prasad et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving compounds like "{1-[2-nitro-4-(trifluoromethyl)phenyl]-4-piperidinyl}(diphenyl)methanol" typically include nucleophilic substitution reactions, as these compounds often contain reactive electrophilic centers that can undergo substitution. For example, the reaction of aniline with nitroaryl phenyl ethers in methanol demonstrates general-base catalysis, indicative of the complex reaction mechanisms these compounds can participate in (Emokpae et al., 1990).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, boiling points, and solubility, are often determined through experimental studies involving crystallography and spectroscopy. These properties are essential for understanding the compound's behavior in different environments and for its application in further chemical reactions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with various reagents, are critical for effectively utilizing these compounds in chemical syntheses. Studies on related compounds have shown that the presence of nitro, sulfonyl, and trifluoromethyl groups significantly affects their chemical behavior, making them suitable for a range of reactions (Prasad et al., 2008).

properties

IUPAC Name

[1-[2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-yl]-diphenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F3N2O3/c26-25(27,28)21-11-12-22(23(17-21)30(32)33)29-15-13-20(14-16-29)24(31,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,20,31H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBMHIRBPUJVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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